2-Bromo-3,4,5-trichloropyridine
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Overview
Description
2-Bromo-3,4,5-trichloropyridine is a chemical compound with the molecular formula C5H2Cl3N . Its CAS number is 1330061-11-4 . This compound belongs to the class of halogenated pyridines and exhibits interesting properties due to its unique substitution pattern. It is commonly used in synthetic chemistry and pharmaceutical research .
Synthesis Analysis
The synthesis of 2-Bromo-3,4,5-trichloropyridine involves halogenation of the parent pyridine ring. Various methods exist for its preparation, including halogen exchange reactions, nucleophilic substitution, or direct halogenation of the pyridine core. Researchers have explored different synthetic routes to optimize yield and purity .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3,4,5-trichloropyridine consists of a pyridine ring with three chlorine atoms (at positions 3, 4, and 5) and one bromine atom (at position 2). The arrangement of halogens significantly influences its reactivity and physical properties. The compound’s 3D structure can be visualized using computational modeling tools .
Chemical Reactions Analysis
2-Bromo-3,4,5-trichloropyridine participates in various chemical reactions due to its halogen substituents. Some notable reactions include nucleophilic substitutions, cross-coupling reactions, and metal-catalyzed transformations. Researchers have explored its utility in the synthesis of biologically active compounds and functional materials .
Physical And Chemical Properties Analysis
Scientific Research Applications
Spectroscopic and Optical Studies
Spectroscopic techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to characterize bromo- and chloro-substituted pyridines. Density Functional Theory (DFT) studies, including vibrational frequencies and chemical shift values, provide insights into the optimized geometric structure, non-linear optical (NLO) properties, and electronic properties of these molecules. The application of these methods aids in the detailed understanding of the molecular structure and potential functional applications of these compounds in materials science and chemistry (H. Vural & M. Kara, 2017).
Synthetic Applications
Bromo- and chloro-substituted pyridines are key intermediates in the synthesis of various organic compounds. They undergo palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to produce derivatives with potential as ligands, pharmaceuticals, and materials. These reactions showcase the versatility of halogenated pyridines in constructing complex molecular architectures with diverse functional groups (Usman Nazeer et al., 2020).
Biological Activities
Halogenated pyridines also find application in the development of biologically active molecules. The structural modification of these compounds, through various chemical reactions, can lead to the discovery of new drugs with antimicrobial, antitumor, and antiviral activities. Studies focus on synthesizing novel derivatives and evaluating their biological activities to identify potential therapeutic agents (Zhixu Zhou et al., 2015).
Future Directions
Researchers should explore the potential applications of 2-Bromo-3,4,5-trichloropyridine in drug discovery, materials science, and catalysis. Investigating its reactivity with various nucleophiles and metal complexes could lead to novel synthetic methodologies. Additionally, understanding its biological interactions and toxicity profiles is crucial for safe handling and environmental considerations .
For more technical details, refer to the Certificate of Analysis (COA) provided by Synthonix Corporation . If you need further assistance, feel free to reach out to our Technical Service team, who can provide expert guidance in various scientific domains .
properties
IUPAC Name |
2-bromo-3,4,5-trichloropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl3N/c6-5-4(9)3(8)2(7)1-10-5/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVRAKJGPYXVEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743150 |
Source
|
Record name | 2-Bromo-3,4,5-trichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,4,5-trichloropyridine | |
CAS RN |
1330061-11-4 |
Source
|
Record name | 2-Bromo-3,4,5-trichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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